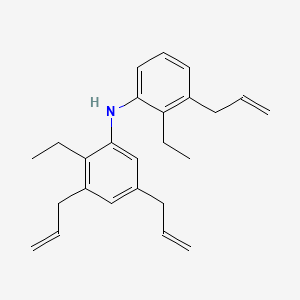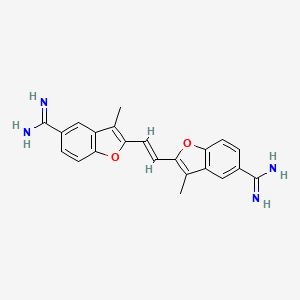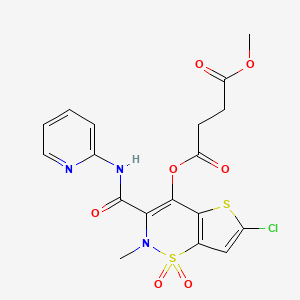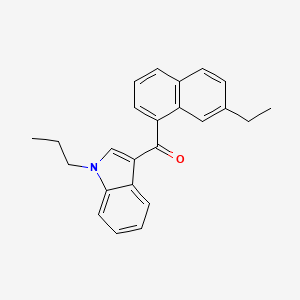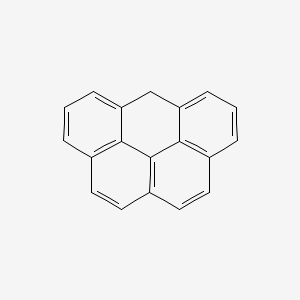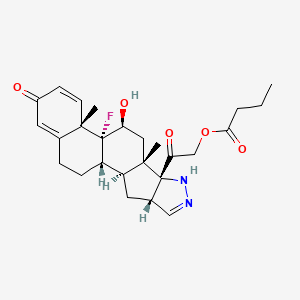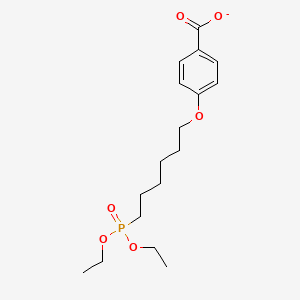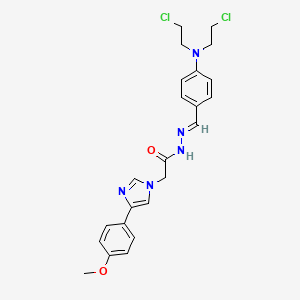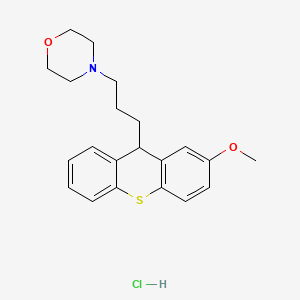
4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of thioxanthene, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride typically involves the reaction of 2-methoxythioxanthene with a propylating agent, followed by the introduction of a morpholine moiety. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pramoxine hydrochloride: A compound with a similar morpholine structure, used as a local anesthetic.
Amorolfine: A morpholine antifungal drug that inhibits fungal enzymes.
Uniqueness
4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride is unique due to its specific thioxanthene structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
94909-80-5 |
|---|---|
Molecular Formula |
C21H26ClNO2S |
Molecular Weight |
392.0 g/mol |
IUPAC Name |
4-[3-(2-methoxy-9H-thioxanthen-9-yl)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C21H25NO2S.ClH/c1-23-16-8-9-21-19(15-16)17(18-5-2-3-7-20(18)25-21)6-4-10-22-11-13-24-14-12-22;/h2-3,5,7-9,15,17H,4,6,10-14H2,1H3;1H |
InChI Key |
UCQOXBULNLVXFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3C2CCCN4CCOCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


